molecular formula C22H19N3O2S B2453971 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea CAS No. 476634-55-6

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2453971
CAS No.: 476634-55-6
M. Wt: 389.47
InChI Key: DQUFDEPPRWDUFK-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is a complex organic compound that features a benzo[d]thiazole moiety and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 3-(Benzo[d]thiazol-2-yl)aniline with 4-ethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole ring.

    Reduction: Reduced forms of the urea linkage.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-phenylurea
  • 1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-methoxyphenyl)urea

Uniqueness

1-(3-(Benzo[d]thiazol-2-yl)phenyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-2-27-18-12-10-16(11-13-18)23-22(26)24-17-7-5-6-15(14-17)21-25-19-8-3-4-9-20(19)28-21/h3-14H,2H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUFDEPPRWDUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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